molecular formula C17H14F3N3O2S B2888883 N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1286726-04-2

N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2888883
CAS No.: 1286726-04-2
M. Wt: 381.37
InChI Key: WUOUIZGLJXZIOZ-UHFFFAOYSA-N
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Description

The compound N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a thiazolo[3,2-a]pyrimidine core fused with a trifluoromethyl-substituted benzamide group. This scaffold is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-10-8-14(24)23-11(9-26-16(23)22-10)6-7-21-15(25)12-4-2-3-5-13(12)17(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOUIZGLJXZIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide, a compound belonging to the thiazolopyrimidine family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its bioactivity. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as condensation reactions under controlled conditions to ensure high yields and purity .

Anticancer Properties

Research indicates that compounds with thiazolopyrimidine structures exhibit significant anticancer activities. For instance, derivatives have shown potent inhibition of cancer cell lines such as Jurkat (human T-cell leukemia) and A-431 (human epidermoid carcinoma). In particular, certain analogs have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .

Table 1: Anticancer Activity of Thiazolopyrimidine Derivatives

CompoundCell LineIC50 Value (µM)Reference
Compound 1Jurkat< 10
Compound 2A-431< 15
This compoundVariousTBD

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of trifluoromethyl groups is often associated with enhanced activity against Gram-positive bacteria .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

CompoundPathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Compound AGram-positive31.25 µg/mL
Compound BFungiTBD
This compoundTBDTBD

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Molecular dynamics simulations suggest that its interactions are primarily hydrophobic, with some hydrogen bonding contributing to the binding affinity with target proteins involved in cancer cell proliferation and survival .

Case Studies

Recent studies have explored the efficacy of this compound in various preclinical models:

  • In Vivo Efficacy Against Tumors : In murine models, administration of thiazolopyrimidine derivatives led to significant tumor regression compared to control groups. The study highlighted the importance of substituent positioning on the thiazole ring for enhancing anticancer efficacy .
  • Antibacterial Screening : A series of derivatives were tested against a panel of bacterial strains. The results indicated that modifications in the benzamide portion could lead to improved antibacterial properties, making these compounds candidates for further development in antibiotic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Thiazolo[3,2-a]pyrimidine Derivatives

The target compound shares its thiazolo[3,2-a]pyrimidine core with several analogs, differing in substituents and functional groups. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents on Thiazolo-Pyrimidine Core Benzamide Modifications Molecular Weight Key Features
Target Compound 7-methyl, 5-oxo 2-(trifluoromethyl)benzamide 409.38 (calc.) Ethyl linker, trifluoromethyl group
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide 3,7-dimethyl, 5-oxo 4-ethoxybenzamide 343.40 Ethoxy group, no linker
3-(trifluoromethyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide 2,3,7-trimethyl, 5-oxo 3-(trifluoromethyl)benzamide ~385.40 (calc.) Additional methyl groups
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7-methyl, 3-oxo, 5-phenyl 2,4,6-trimethoxybenzylidene + ethyl carboxylate 521.58 Extended conjugation, ester group
Key Observations :

Substituent Position and Activity :

  • The trifluoromethyl group in the target compound’s benzamide (position 2) enhances lipophilicity and metabolic stability compared to the 4-ethoxy group in , which may improve membrane permeability but reduce aqueous solubility .
  • Methyl groups at positions 3 and 7 (as in ) could sterically hinder interactions with target proteins compared to the target compound’s single 7-methyl group.

Pharmacological and Physicochemical Properties

Solubility and Stability :
  • Crystallinity: Intermolecular hydrogen bonding in analogs like (carboxylate interactions) suggests the target compound may exhibit similar packing, affecting dissolution rates .

Case Study: Comparison with Agrochemical Analogs

  • Pesticide Derivatives () : Compounds like flumetsulam (triazolo-pyrimidine sulfonamide) share heterocyclic cores but lack the benzamide group. The target compound’s benzamide moiety may shift activity from herbicidal to antimicrobial applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide?

Answer:
The synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated carbonyl compounds. A common protocol includes:

  • Step 1: Reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with chloroacetic acid in a mixture of glacial acetic acid and acetic anhydride under reflux (8–10 hours) .
  • Step 2: Introducing substituents (e.g., benzylidene groups) via aldol-like condensation with aromatic aldehydes (e.g., 2-trifluoromethylbenzaldehyde) in the presence of sodium acetate .
  • Purification: Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals. Typical yields range from 70–80% .

Key considerations:

  • Monitor reaction progress via TLC or HPLC to ensure intermediate formation.
  • Optimize solvent ratios (e.g., acetic acid/anhydride) to balance reactivity and byproduct suppression.

Advanced: How can crystallographic data contradictions (e.g., dihedral angle variations) in thiazolo[3,2-a]pyrimidine derivatives be resolved?

Answer:
Discrepancies in dihedral angles (e.g., between the thiazolo-pyrimidine core and substituent rings) often arise from:

  • Substituent electronic effects: Electron-withdrawing groups (e.g., trifluoromethyl) may planarize the structure, while bulky groups increase torsion .
  • Crystal packing forces: Intermolecular interactions (e.g., C–H···O hydrogen bonds) can distort molecular geometry .

Methodological resolution:

  • Perform DFT calculations to compare gas-phase and solid-state conformations, isolating packing effects.
  • Use SHELXL (with Hirshfeld rigid-bond restraint) to refine twinned or low-resolution data .
  • Compare multiple crystal forms (polymorphs) to identify intrinsic vs. environment-dependent distortions .

Basic: What crystallographic software and parameters are critical for resolving the structure of this compound?

Answer:

  • Software:
    • SHELX suite (SHELXD for structure solution, SHELXL for refinement) is standard for small-molecule crystallography .
    • ORTEP-3 (via WinGX) for thermal ellipsoid visualization .
  • Key parameters:
    • Data collection: Ensure Rint<0.05R_{\text{int}} < 0.05 and completeness > 95% (Cu-Kα radiation, λ = 1.54178 Å) .
    • Refinement: Aim for R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15, and a data-to-parameter ratio > 10:1 .

Example unit cell data (analogous compound):

ParameterValue (Monoclinic, P21/nP2_1/n)
aa9.3230 Å
bb10.170 Å
cc21.862 Å
β\beta96.33°
VV2060.3 ų
Source: Ethyl (Z)-2-(2-fluorobenzylidene) derivative

Advanced: How to address challenges in characterizing the trifluoromethyl group’s electronic effects on reactivity?

Answer:
The CF₃ group’s strong electron-withdrawing nature influences:

  • Reactivity: Reduces nucleophilic substitution rates at adjacent positions.
  • Spectroscopic analysis:
    • ¹⁹F NMR: Use δ −60 to −70 ppm (CF₃) to confirm substitution .
    • IR: Look for C–F stretches near 1150–1250 cm⁻¹.
      Experimental design:
  • Synthesize analogs with varying substituents (e.g., –CH₃ vs. –CF₃) and compare reaction kinetics.
  • Perform Hammett studies to quantify electronic effects on reaction intermediates.

Basic: What analytical techniques are essential for purity assessment and structural confirmation?

Answer:

  • Chromatography:
    • HPLC: Use C18 columns with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .
    • TLC: Silica gel 60 F₂₅₄; eluent = ethyl acetate/hexane (1:1) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC).
    • Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with < 5 ppm error .

Advanced: How can hydrogen-bonding patterns explain crystal packing discrepancies in related derivatives?

Answer:
Graph set analysis (e.g., R22(8)R_2^2(8)) categorizes H-bond motifs:

  • C–H···O interactions dominate in thiazolo-pyrimidines, forming chains or dimers .
  • Packing analysis: Use Mercury (CCDC) to visualize intermolecular contacts. For example, bifurcated H-bonds along the c-axis stabilize layered packing .
    Case study:
    In ethyl 2-(4-carboxybenzylidene) derivatives, carboxyl groups form O–H···O bonds with adjacent pyrimidine rings, creating 3D networks .

Basic: What are common pitfalls in recrystallizing this compound, and how are they mitigated?

Answer:

  • Pitfalls:
    • Poor solubility in polar solvents due to the trifluoromethyl group.
    • Co-crystallization with solvents (e.g., DMF), altering unit cell parameters .
  • Solutions:
    • Use mixed solvents (e.g., ethyl acetate/ethanol) for gradual crystal growth .
    • Anneal crystals at 50–60°C to remove solvent inclusions.

Advanced: How to resolve spectral overlaps in NMR for structurally similar derivatives?

Answer:

  • Strategies:
    • Variable temperature NMR: Resolve dynamic effects (e.g., rotamers) by cooling to −40°C .
    • 2D NMR (NOESY/ROESY): Identify through-space couplings between thiazole protons and benzamide groups.
    • Isotopic labeling: Synthesize ¹³C-enriched analogs for unambiguous assignment .

Basic: What safety protocols are critical when handling trifluoromethyl-containing compounds?

Answer:

  • Ventilation: Use fume hoods due to potential HF release during hydrolysis.
  • PPE: Acid-resistant gloves (e.g., nitrile) and safety goggles.
  • Waste disposal: Neutralize fluorinated byproducts with calcium carbonate before disposal .

Advanced: How can computational modeling predict bioactivity based on structural features?

Answer:

  • Docking studies: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).
  • QSAR: Correlate substituent electronic parameters (σ, π) with activity data from analogs .
  • ADMET prediction: SwissADME or pkCSM to assess solubility and metabolic stability .

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